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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237

In the landscape of investigational therapies for chronic liver diseases, NCX 1000 and
obeticholic acid represent two distinct pharmacological approaches. This guide provides a
detailed comparative analysis of their mechanisms of action, preclinical and clinical data, and
therapeutic potential, aimed at researchers, scientists, and drug development professionals.

Executive Summary

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), designed
to selectively deliver NO to the liver to reduce intrahepatic vascular resistance. In contrast,
obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear
receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well
as inflammation and fibrosis. While both compounds have been evaluated for liver diseases,
their targets and clinical development paths have diverged significantly. Preclinical studies of
NCX 1000 showed promise in reducing portal hypertension; however, it failed to demonstrate
efficacy in a clinical trial and exhibited systemic effects. Obeticholic acid, on the other hand,
has undergone extensive clinical investigation and has been approved for the treatment of
primary biliary cholangitis (PBC), although its development for nonalcoholic steatohepatitis
(NASH) has faced setbacks.

Mechanism of Action
NCX 1000: A Liver-Selective Nitric Oxide Donor
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NCX 1000 is a chemical entity created by attaching a nitric oxide-releasing moiety to
ursodeoxycholic acid (UDCA).[1] The rationale behind this design is to leverage the selective
uptake and metabolism of UDCA by hepatocytes to deliver NO directly to the liver
microcirculation.[1][2] The released NO is intended to activate soluble guanylate cyclase,
leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, is expected
to promote vasodilation and counteract the increased intrahepatic vascular tone that
contributes to portal hypertension in cirrhotic livers.[2][3] Preclinical evidence suggested that
NCX 1000 could selectively increase cGMP concentrations in the liver and counteract the
effects of vasoconstrictors.[3]
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Obeticholic Acid: A Potent Farnesoid X Receptor (FXR)
Agonist

Obeticholic acid is a semi-synthetic bile acid analogue and a potent, selective agonist of the
farnesoid X receptor (FXR).[4][5] FXR is a nuclear receptor highly expressed in the liver and
intestines, where it functions as a primary regulator of bile acid homeostasis.[6][7] Upon
activation by obeticholic acid, FXR modulates the transcription of numerous target genes
involved in bile acid synthesis, transport, and detoxification.[4][8] In hepatocytes, FXR
activation leads to the downregulation of cholesterol 7a-hydroxylase (CYP7A1), the rate-
limiting enzyme in bile acid synthesis, thereby reducing the overall bile acid pool.[8][9] In the
intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which
further suppresses CYP7AL expression in the liver.[4][10] Beyond its effects on bile acid
metabolism, FXR activation by obeticholic acid also exerts anti-inflammatory and anti-fibrotic
effects.[8][11]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://www.researchgate.net/publication/11894736_NCX-1000_a_NO-releasing_derivative_of_ursodeoxycholic_acid_selectively_delivers_NO_to_the_liver_and_protects_against_development_of_portal_hypertension
https://www.researchgate.net/publication/11894736_NCX-1000_a_NO-releasing_derivative_of_ursodeoxycholic_acid_selectively_delivers_NO_to_the_liver_and_protects_against_development_of_portal_hypertension
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://pubmed.ncbi.nlm.nih.gov/14642608/
https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14642608/
https://www.benchchem.com/product/b15572237?utm_src=pdf-body-img
https://grokipedia.com/page/Obeticholic_acid
https://www.mdpi.com/2673-9879/3/1/17
https://go.drugbank.com/drugs/DB05990
https://pubmed.ncbi.nlm.nih.gov/22094889/
https://grokipedia.com/page/Obeticholic_acid
https://synapse.patsnap.com/article/what-is-the-mechanism-of-obeticholic-acid
https://synapse.patsnap.com/article/what-is-the-mechanism-of-obeticholic-acid
https://www.rxlist.com/how_do_farnesoid_x_receptor_agonists_work/drug-class.htm
https://grokipedia.com/page/Obeticholic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC5998444/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-obeticholic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC4293481/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Enterocyte

Fibroblast Growth
Factor 19 (FGF19)

Suppresses

Hepatocyte

Y
Small Heterodimer ) . i
© © © Bile Acid Synthesis

Click to download full resolution via product page

Comparative Efficacy Data

Direct head-to-head clinical trials comparing NCX 1000 and obeticholic acid have not been
conducted. The following tables summarize key efficacy data from their respective clinical and
preclinical studies.

NCX 1000: Preclinical and Clinical Data in Portal
Hypertension
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Obeticholic Acid: Clinical Data in Primary Biliary
Cholangitis (PBC) and Nonalcoholic Steatohepatitis

(NASH)
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the placebo

group.

Experimental Protocols
NCX 1000: Phase 2a Clinical Trial in Portal Hypertension

o Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-
escalating study.

o Participants: Patients with cirrhosis and portal hypertension.

« Intervention: Progressive oral doses of NCX 1000 or placebo up to 2 g three times daily or
the maximum tolerated dose for 16 days.

o Primary Efficacy Endpoints: Fasting and postprandial hepatic venous pressure gradient
(HVPG).

o Other Measurements: Hepatic blood flow (HBF) and arterial blood pressure.[13]
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Obeticholic Acid: REGENERATE Phase 3 Trial in NASH

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.
o Participants: Patients with non-cirrhotic NASH with liver fibrosis (stage F2 or F3).
* Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.

e Primary Efficacy Endpoints (18-month interim analysis): 1) Improvement in liver fibrosis by at
least one stage with no worsening of NASH, or 2) NASH resolution with no worsening of liver
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fibrosis.

o Assessment: Liver biopsies were evaluated at baseline and 18 months.[14][17]
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Safety and Tolerability
NCX 1000
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In the phase 2a trial, NCX 1000 was generally safe, with seven non-serious adverse events
reported in four patients (one on placebo). However, the significant reduction in systolic blood
pressure suggested a lack of liver-selective NO release and the presence of systemic effects.
[13]

Obeticholic Acid

The most common adverse event associated with obeticholic acid is dose-related pruritus
(itching), which can be severe enough to lead to treatment discontinuation.[14][17] Other
reported side effects include fatigue, abdominal pain, and changes in lipid profiles (increased
LDL and decreased HDL cholesterol).[5][9][18] There have also been concerns about
hepatotoxicity, particularly in patients with decompensated cirrhosis.[4]

Conclusion

NCX 1000 and obeticholic acid represent fundamentally different strategies for treating liver
diseases. NCX 1000, designed as a liver-targeted NO donor, showed promise in preclinical
models of portal hypertension but failed to translate these findings into clinical efficacy in
humans, with the added concern of systemic hemodynamic effects. Obeticholic acid, a potent
FXR agonist, has demonstrated efficacy in improving liver biochemistry and histology in both
PBC and NASH. However, its clinical use is tempered by a significant side effect profile, most
notably pruritus and adverse lipid changes. For researchers and drug developers, the divergent
paths of these two compounds underscore the challenges of translating preclinical findings and
the importance of balancing efficacy with a manageable safety profile in the development of
new therapies for chronic liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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